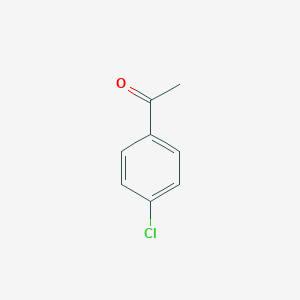

4'-Chloroacetophenone

Cat. No. B041964

Key on ui cas rn:

99-91-2

M. Wt: 154.59 g/mol

InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05886210

Procedure details

A 100-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with 2,4-dichloroacetophenone (5.0 g, 26.5 mmol) and copper powder (0.84 g, 13.2 mmol). The flask was purged with nitrogen for 0.5 hour. Meanwhile, a separate flask was charged with acetic acid (30 g) and triethylamine (30 g). The resulting solution was degassed by bubbling nitrogen through the solution for 0.5 hour. A portion of the degassed solution (20 mL) was charged to the reaction flask by syringe and the resulting mixture was heated to 135° C. Additional copper (0.17 g, 2.65 mmol) was added after 2 hours in order to complete the dehalogenation. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (5 hours). The reaction mixture was cooled to room temperature and poured into a 250-mL Erlenmeyer flask; toluene (50 mL) and 2M hydrochloric acid solution (50 mL) were added. The resulting mixture was filtered, and the solids were washed with toluene. The resulting brown organic layer was washed with 2M hydrochloric acid solution (50 mL), water (50 mL), and 5% sodium hydroxide solution (50 mL). Solids precipitated during the base wash. The mixture was filtered through a pad of Florisil® (magnesium silicate), which was rinsed with additional toluene. The filtrates were combined to give a yellow solution. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum, yielding 3.38 g of 4-chloroacetophenone as a brown oil.

Name

copper

Quantity

0.84 g

Type

catalyst

Reaction Step One

Name

copper

Quantity

0.17 g

Type

catalyst

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1Cl)=[O:3].Cl>[Cu].C1(C)C=CC=CC=1>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=C(C=C(C=C1)Cl)Cl

|

|

Name

|

copper

|

|

Quantity

|

0.84 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Two

|

Name

|

copper

|

|

Quantity

|

0.17 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 100-mL round-bottom flask was equipped with a magnetic stir bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, nitrogen inlet, and heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was purged with nitrogen for 0.5 hour

|

|

Duration

|

0.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Meanwhile, a separate flask was charged with acetic acid (30 g) and triethylamine (30 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was degassed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling nitrogen through the solution for 0.5 hour

|

|

Duration

|

0.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A portion of the degassed solution (20 mL) was charged to the reaction flask by syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(5 hours)

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a 250-mL Erlenmeyer flask

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solids were washed with toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting brown organic layer was washed with 2M hydrochloric acid solution (50 mL), water (50 mL), and 5% sodium hydroxide solution (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solids precipitated during the base

|

WASH

|

Type

|

WASH

|

|

Details

|

wash

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a pad of Florisil® (magnesium silicate), which

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with additional toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by evaporation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was dried under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=O)C1=CC=C(C=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.38 g | |

| YIELD: CALCULATEDPERCENTYIELD | 82.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |